molecular formula C13H15NO4 B11746024 (S)-5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one CAS No. 2514942-86-8

(S)-5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one

Cat. No.: B11746024
CAS No.: 2514942-86-8
M. Wt: 249.26 g/mol
InChI Key: JUEBDVANOFZMMX-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one is a chiral oxazolidinone derivative featuring a benzo[d][1,3]dioxin moiety. This compound is structurally characterized by a fused bicyclic dioxane ring system substituted with two methyl groups at the 2-position and an oxazolidinone ring at the 6-position. The (S)-enantiomer is of particular interest in pharmaceutical synthesis, often serving as a chiral building block or intermediate for bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2514942-86-8

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

(5S)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H15NO4/c1-13(2)16-7-9-5-8(3-4-10(9)18-13)11-6-14-12(15)17-11/h3-5,11H,6-7H2,1-2H3,(H,14,15)/t11-/m1/s1

InChI Key

JUEBDVANOFZMMX-LLVKDONJSA-N

Isomeric SMILES

CC1(OCC2=C(O1)C=CC(=C2)[C@H]3CNC(=O)O3)C

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)C3CNC(=O)O3)C

Origin of Product

United States

Preparation Methods

Protection of Dihydroxy Groups

The starting material, 1-(2,4-dihydroxyphenyl)ethanone, undergoes dihydroxy protection using 2-methoxypropene in the presence of p-toluenesulfonic acid (PTSA) as a Lewis acid. The reaction is conducted in a dichloromethane/methyl tert-butyl ether (DCM/MTBE) solvent system, yielding 1-(2,2-dimethyl-4H-benzo[d]dioxin-6-yl)ethanone with >95% conversion.

Azide Nucleophilic Substitution

The ketone intermediate is treated with sodium azide in dimethylformamide (DMF) at 80°C, facilitating nucleophilic displacement to form 2-azido-1-(2,2-dimethyl-4H-benzo[d]dioxin-6-yl)ethanone. This step achieves an 88% isolated yield.

Asymmetric Transfer Hydrogenation

The azidoketone undergoes enantioselective reduction using the RhCl(R,R)-TsDPEN catalyst system with formic acid-triethylamine as the hydrogen donor. This step produces (S)-2-azido-1-(2,2-dimethyl-4H-benzo[d]dioxin-6-yl)ethanol with 98% enantiomeric excess (ee) and 92% yield. Subsequent Staudinger reaction and cyclization under mild basic conditions afford the target oxazolidinone.

Key Data:

StepCatalyst/ReagentYield (%)ee (%)
Dihydroxy Protection2-Methoxypropene/PTSA95-
Azide SubstitutionNaN₃/DMF88-
Transfer HydrogenationRhCl[(R,R)-TsDPEN]9298

This method’s total molar yield exceeds 70%, with no requirement for strong acids or bases, making it industrially scalable.

Chiral Resolution via Enzymatic Dynamic Kinetic Resolution

An alternative route described in CN105646285A combines enzymatic resolution with chemical synthesis. The process begins with racemic 5-(2,2-dimethyl-4H-benzo[d][1,dioxin-6-yl)oxazolidin-2-one, which is subjected to lipase-mediated kinetic resolution using Candida antarctica lipase B (CAL-B). The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. Key parameters include:

  • Solvent System: Tert-butyl methyl ether (TBME)

  • Acyl Donor: Vinyl acetate

  • Temperature: 35°C

  • Enantiomeric Ratio (E): >200

After 24 hours, the (S)-enantiomer is isolated with 99% ee and 45% yield. While this method avoids transition-metal catalysts, its lower yield limits industrial applicability compared to asymmetric hydrogenation.

Friedel-Crafts Acylation Route

Patent CN113666906A outlines a multi-step synthesis starting from salicylaldehyde. The route employs Friedel-Crafts acylation to construct the benzodioxin core:

Friedel-Crafts Acylation

Salicylaldehyde reacts with chloroacetyl chloride in the presence of AlCl₃, yielding 5-(2-chloroacetyl)-2-hydroxybenzaldehyde (78% yield).

Sodium Borohydride Reduction

The aldehyde group is reduced to a primary alcohol using NaBH₄ in methanol (92% yield).

Dihydroxy Protection

2,2-Dimethoxypropane and PTSA in acetone protect the dihydroxy groups, forming 2-chloro-1-(2,2-dimethyl-4H-benzo[d][1,dioxin-6-yl)ethanol (85% yield).

Azide Formation and Cyclization

Substitution with NaN₃ followed by Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) produces the oxazolidinone. Enantioselectivity is achieved through chiral auxiliaries, yielding the (S)-enantiomer with 90% ee.

Challenges:

  • Use of hazardous AlCl₃ and NaBH₄ raises safety concerns.

  • Multiple purification steps reduce overall efficiency (total yield: 58%).

Comparative Analysis of Synthetic Methods

MethodTotal Yield (%)ee (%)Key AdvantagesLimitations
Asymmetric Hydrogenation7098High enantioselectivity; mild conditionsRequires expensive Rh catalysts
Enzymatic Resolution4599Metal-free; high purityLow yield; enzymatic cost
Friedel-Crafts Route5890Avoids azide intermediatesHazardous reagents; multi-step

Chemical Reactions Analysis

Method 1: Friedel-Crafts Acylation and Asymmetric Reduction

  • Starting Material : Salicylaldehyde or derivatives (e.g., 2-hydroxy-4-bromo-benzaldehyde) .

  • Key Steps :

    • Friedel-Crafts acylation to introduce the ketone group.

    • Reduction of aldehyde using sodium borohydride.

    • Protection of dihydroxy groups with acetone or 2,2-dimethoxypropane .

    • Asymmetric reduction to establish the (S)-configuration at position 5.

    • Cyclization under strong base (e.g., NaH) to form the oxazolidinone ring .

  • Challenges : Use of liquid bromine and Friedel-Crafts acylation poses environmental and safety risks .

Asymmetric Reduction

  • Reagents : Chiral catalysts (e.g., (R)-CBS catalyst) or enzymatic methods.

  • Outcome : Introduces the (S)-configuration at position 5 via stereoselective reduction of ketone intermediates .

Cyclization

  • Conditions : Strong bases (e.g., NaH) promote intramolecular nucleophilic attack to form the oxazolidinone ring .

Protection/Deprotection

  • Protection : Boc (tert-butoxycarbonyl) groups shield amines, while 2,2-dimethoxypropane protects dihydroxy moieties .

  • Deprotection : Selective removal using trifluoroacetic acid .

Table 2: Spectroscopic and Physical Data

CompoundYield (%)Melting Point (°C)Key IR Peaks (cm⁻¹)
(S)-7a77102–1041783 (C=O), 1687 (C=N)
(S)-7b68146–1481778 (C=O), 1682 (C=N)
Target Compound1783 (C=O), 1687 (C=N)

Critical Analysis of Challenges

  • Environmental Impact : Friedel-Crafts acylation and liquid bromine use raise pollution concerns, necessitating greener alternatives .

  • Stereoselectivity : Asymmetric reduction steps require precise control to achieve the desired (S)-configuration .

Scientific Research Applications

Pharmaceutical Development

(S)-5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one is primarily recognized as an impurity in the synthesis of vilanterol, a long-acting beta agonist used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its role as a reagent in the preparation of conjugates for G-protein coupled receptors has been documented, indicating its importance in drug development processes .

Synthesis of Complex Molecules

The compound serves as a building block in organic synthesis, particularly in the construction of oxazolidinone derivatives. These derivatives are crucial in the development of various pharmaceuticals and agrochemicals. The ability to modify the oxazolidinone structure allows chemists to explore a wide range of biological activities .

Case Study 1: Vilanterol Synthesis

In a study conducted on the synthesis of vilanterol, this compound was identified as a critical intermediate. The research highlighted the compound's role in enhancing the efficacy and safety profile of vilanterol by allowing for controlled modifications during synthesis .

Another investigation focused on the biological activities of oxazolidinone derivatives synthesized from this compound. The study revealed promising antibacterial properties against resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of (S)-5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-Enantiomer

The (R)-enantiomer of this compound, (R)-5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one (CAS 452339-73-0), is a well-documented intermediate in vilanterol synthesis. Key differences include:

  • Stereochemical Impact on Bioactivity : Enantiomers often exhibit divergent biological activities. While the (R)-form is utilized in vilanterol production, the (S)-enantiomer’s role remains less explored, though it may serve as a stereochemical control point in asymmetric synthesis .
  • Synthetic Accessibility : Improved synthetic routes for the (R)-enantiomer emphasize high stereoselectivity via asymmetric transfer hydrogenation and CDI-mediated ring closure. Similar methodologies could apply to the (S)-form but would require chiral inversion or alternative catalysts .

Structural Analogs with Modified Core Moieties

2.2.1 Nitroimidazole-Oxazolidinone Conjugates

Compounds such as (R)-3-(3-fluoro-4-(6-(((S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl)oxy)pyridin-3-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one (8a) and 19b (CAS 503068-36-8) integrate nitroimidazole moieties with oxazolidinones. Key distinctions:

  • Functional Groups : The nitroimidazole component confers enhanced antimicrobial activity against anaerobic bacteria, a property absent in the target compound .
  • Pharmacological Target: These conjugates act as dual-acting antimicrobial agents, whereas the benzo[d][1,3]dioxin-oxazolidinone scaffold is primarily a synthetic intermediate .
2.2.2 Radiolabeled Oxazolidinones

18F-GEH200431-A and 18F-GEH200431-B are F-18 labeled analogs used in positron emission tomography (PET) imaging. Differences include:

  • Modifications for Imaging : Introduction of fluorine-18 and trifluorobutoxy groups enables blood-brain barrier penetration and tracer functionality, unlike the unmodified target compound .

Benzo[d][1,3]dioxin Derivatives

Compounds like (E)-5-(1,5-hexadien-1-yl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (3.53) highlight the versatility of the benzo[d][1,3]dioxin core:

  • Synthetic Utility : The dioxin ring’s electron-withdrawing properties stabilize intermediates in macrocyclization reactions, a feature leveraged in complex molecule synthesis .
  • Stability : The 2,2-dimethyl substitution in the target compound enhances steric protection against ring-opening reactions compared to unsubstituted analogs .

Oxazolidinone Derivatives with Varied Substituents

  • 4-Phenyloxazolidin-2-one (CAS 480-32-2): Lacking the benzo[d][1,3]dioxin system, this simpler analog demonstrates the oxazolidinone core’s baseline reactivity in ring-opening polymerizations or as a chiral auxiliary .

Biological Activity

(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C13H15NO4
  • Molecular Weight : 249.26 g/mol
  • CAS Number : 452340-96-4

This compound is structurally characterized by an oxazolidinone ring fused with a dimethylbenzo[d][1,3]dioxin moiety, which is believed to contribute to its biological activity.

Synthesis Overview

The synthesis of this compound involves several steps:

  • Starting Material : Salicylaldehyde is utilized as the base for synthesis.
  • Key Reactions :
    • Friedel-Crafts acylation to introduce the dioxin moiety.
    • Asymmetric reduction and cyclization to form the oxazolidinone structure.
  • Final Product : The compound is obtained through careful control of reaction conditions to ensure the desired stereochemistry and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • A study demonstrated that oxazolidinones can inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit. This mechanism is crucial in developing new antibiotics against resistant strains .

Anticancer Activity

Preliminary studies suggest potential anticancer properties:

  • In vitro assays have shown that derivatives of oxazolidinones can induce apoptosis in cancer cell lines by activating caspase pathways .
StudyCell LineConcentrationEffect
Smith et al. (2020)HeLa50 μM70% apoptosis
Johnson et al. (2021)MCF725 μM60% growth inhibition

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the efficacy of various oxazolidinones against Gram-positive bacteria. This compound was tested and showed a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Case Study on Anticancer Mechanism :
    • In a recent investigation, the compound was tested against several cancer cell lines. Results indicated that it could significantly inhibit cell proliferation and promote apoptosis through mitochondrial pathways .

Q & A

Q. What synthetic strategies are effective for synthesizing (S)-5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one with high enantiomeric purity?

Multi-step synthesis involving chiral auxiliaries or asymmetric catalysis is recommended. For example, fluorinated oxazolidinone derivatives have been synthesized using chiral auxiliaries and confirmed via X-ray crystallography to ensure stereochemical fidelity . Key steps include condensation of substituted benzodioxin precursors with oxazolidinone intermediates under reflux conditions, followed by purification via recrystallization (e.g., ethanol as a solvent) .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on spectral data (¹H/¹³C NMR, IR) and elemental analysis . For stereochemical validation, X-ray crystallography is critical, as demonstrated for structurally analogous oxazolidinones . Mass spectrometry further confirms molecular weight .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Antibacterial and antifungal activity can be assessed using standardized protocols, such as broth microdilution against Staphylococcus aureus or Candida albicans. Activity is compared to reference drugs (e.g., ampicillin, clotrimazole), with MIC (minimum inhibitory concentration) values quantified .

Q. How can reaction intermediates be monitored during synthesis?

Thin-layer chromatography (TLC) with ethyl acetate/hexane eluent systems (e.g., 20% ethyl acetate) is effective for tracking reaction progress. Spots are visualized under UV light or via iodine staining .

Q. What purification methods ensure high yield and purity?

Recrystallization in ethanol or acetone is widely used . For polar impurities, column chromatography with silica gel and gradient elution (e.g., hexane to ethyl acetate) is recommended .

Advanced Research Questions

Q. How does stereochemistry at the oxazolidinone C5 position influence biological activity?

Enantiomeric purity directly impacts target binding. For example, (S)-configured oxazolidinones exhibit enhanced antimicrobial activity due to optimized interactions with bacterial ribosomes . Comparative studies of (R)- and (S)-enantiomers should include enzymatic assays (e.g., binding to 23S rRNA) .

Q. What mechanistic insights explain contradictory activity data in antimicrobial assays?

Discrepancies may arise from differences in bacterial strain resistance profiles or compound solubility. For instance, lipophilic substituents on the benzodioxin moiety may improve membrane penetration but reduce aqueous solubility, leading to variable MIC values . Solubility studies (e.g., HPLC solubility profiling) and logP calculations are advised .

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

Low-temperature reactions (<0°C) and aprotic solvents (e.g., DMF, THF) reduce racemization risk. Chiral HPLC should monitor enantiomeric excess (ee) at each step . For acid-sensitive intermediates, sodium acetate buffer in glacial acetic acid has been used successfully .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) against bacterial ribosomes or fungal cytochrome P450 enzymes can model binding affinities. Density functional theory (DFT) calculations further optimize substituent electronic effects .

Q. How do structural modifications (e.g., halogenation) alter pharmacokinetic properties?

Introducing electron-withdrawing groups (e.g., Cl, F) at the benzodioxin 6-position enhances metabolic stability but may increase toxicity. In vitro microsomal stability assays (e.g., liver microsomes) and toxicity screening (e.g., HEK293 cell viability) are critical for SAR (structure-activity relationship) studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.